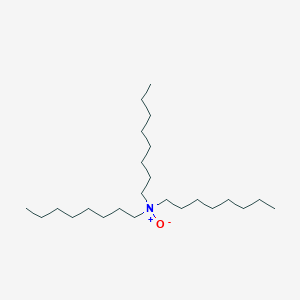
2-Thiophenecarboxylic acid (4-acetamidophenyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiophenecarboxylic acid (4-acetamidophenyl) ester, also known as TAPET, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TAPET is a derivative of 2-thiophenecarboxylic acid, which is a heterocyclic compound that contains a five-membered ring with a sulfur atom and a carboxylic acid group. TAPET has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
2-Thiophenecarboxylic acid (4-acetamidophenyl) ester has been utilized in various chemical synthesis and modification processes. For instance, Gol'dfarb, Yakubov, and Belen’kii (1986) explored its reactions in creating 4- and 5-(N-chloroacetylamino)methyl derivatives (Gol'dfarb, Yakubov, & Belen’kii, 1986). Similarly, Stauss, Härter, Neuenschwander, and Schindler (1972) investigated its 1,3-dipolar addition to produce esters of 3-amino-3-phenyl-2-(2-acetamidophenyl)-acrylic acid (Stauss, Härter, Neuenschwander, & Schindler, 1972).
Synthesis of Heterocyclic Compounds
Pedersen and Carlsen (1977) demonstrated the use of 2-acetamido-3-thiophenecarboxylic acid ethyl esters in synthesizing 4,6-bis(dimethylamino)thieno[2,3-b]pyridines, highlighting its role in producing complex heterocyclic structures (Pedersen & Carlsen, 1977).
Applications in Material Science
The compound has also found applications in material science. For instance, Sacan, Çırpan, Camurlu, and Toppare (2006) explored its use in synthesizing conducting polymers with specific electrochromic properties (Sacan, Çırpan, Camurlu, & Toppare, 2006). Similarly, Camurlu, Çırpan, and Toppare (2005) investigated the electrochromic properties of polymers derived from octanoic acid 2-thiophen-3-yl-ethyl ester, a related compound (Camurlu, Çırpan, & Toppare, 2005).
Spectroscopic and Computational Studies
The compound has been subject to various spectroscopic and computational studies to understand its properties. For example, Satonaka, Abe, and Hirota (1987) reported on the 13C NMR spectra of substituted 2-thiophenecarboxylic acid methyl esters, providing insights into its structural and electronic characteristics (Satonaka, Abe, & Hirota, 1987).
Propiedades
Número CAS |
67542-43-2 |
|---|---|
Nombre del producto |
2-Thiophenecarboxylic acid (4-acetamidophenyl) ester |
Fórmula molecular |
C13H11NO3S |
Peso molecular |
261.3 g/mol |
Nombre IUPAC |
(4-acetamidophenyl) thiophene-2-carboxylate |
InChI |
InChI=1S/C13H11NO3S/c1-9(15)14-10-4-6-11(7-5-10)17-13(16)12-3-2-8-18-12/h2-8H,1H3,(H,14,15) |
Clave InChI |
FGNYPSLGEUCLPH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CS2 |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CS2 |
Sinónimos |
4-acetamidophenyl-2-thiophenecarboxylate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



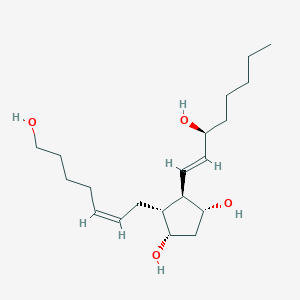
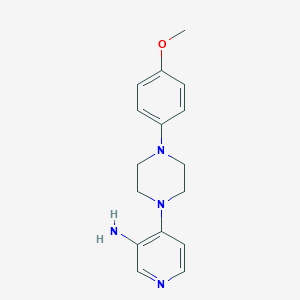
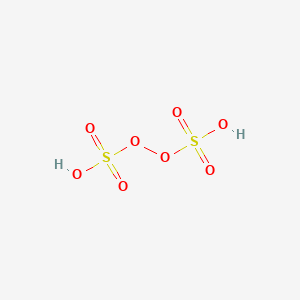
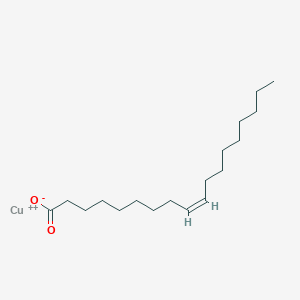
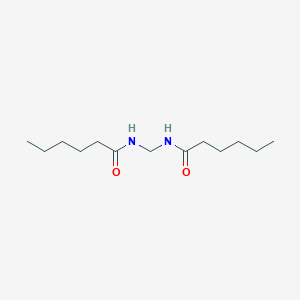
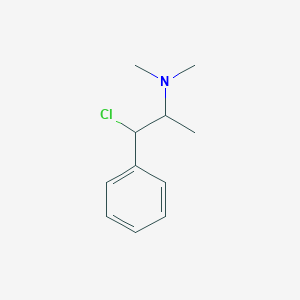

![Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride](/img/structure/B79401.png)
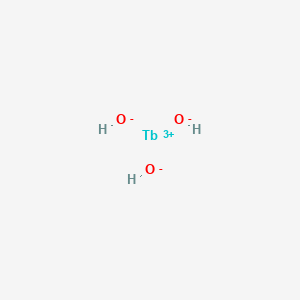

![4-[(4-Methoxybenzylidene)amino]benzonitrile](/img/structure/B79410.png)
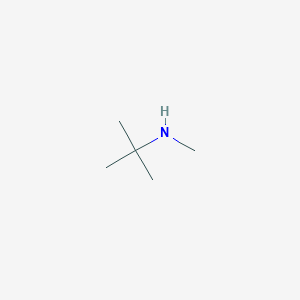
![Piperidine, 1-[(4-chlorophenyl)sulfonyl]-](/img/structure/B79413.png)
